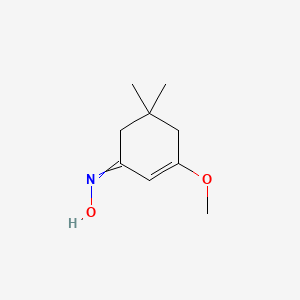
2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran is an organic compound belonging to the class of pyrans. Pyrans are six-membered heterocyclic compounds containing one oxygen atom. This particular compound is characterized by its unique structure, which includes ethyl, methyl, and phenyl substituents.
Méthodes De Préparation
The synthesis of 2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the use of olefin metathesis and double bond migration sequences. For instance, allyl ethers can be converted to cyclic enol ethers using first and second-generation Grubbs’ catalysts, which are ruthenium carbene complexes activated by hydride sources such as sodium hydride or sodium borohydride . Another method involves the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature .
Analyse Des Réactions Chimiques
2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents used in these reactions include molecular iodine, sodium hydride, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. In chemical reactions, its reactivity is influenced by the presence of substituents and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran: A simpler pyran derivative without the ethyl, methyl, and phenyl substituents.
6-Methyl-3,4-dihydro-2H-pyran: Contains a methyl group but lacks the ethyl and phenyl groups.
4-Methoxy-6-phenethyl-2H-pyran-2-one: Contains a methoxy and phenethyl group, differing in structure and properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
65646-55-1 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
6-ethyl-6-methyl-4-phenyl-2,5-dihydropyran |
InChI |
InChI=1S/C14H18O/c1-3-14(2)11-13(9-10-15-14)12-7-5-4-6-8-12/h4-9H,3,10-11H2,1-2H3 |
Clé InChI |
SSEIADYXRANCNJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(=CCO1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


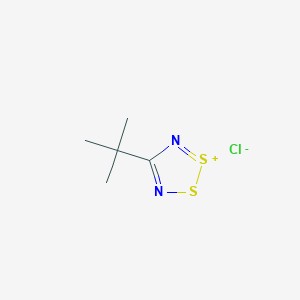
![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
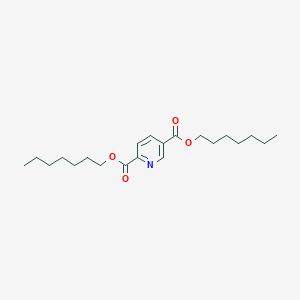

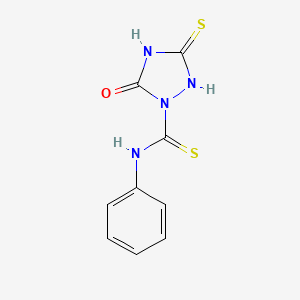


![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
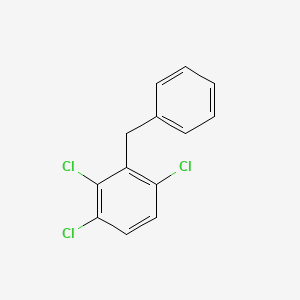
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
oxophosphanium](/img/structure/B14495966.png)
